molecular formula C9H11NO2S B1400494 (1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine CAS No. 1363381-44-5

(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine

Cat. No.: B1400494
CAS No.: 1363381-44-5
M. Wt: 197.26 g/mol
InChI Key: ILRFVMUJNYMFHT-UHFFFAOYSA-N
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Description

(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine is a chemical compound with the molecular formula C9H11NO2S and a molecular weight of 197.25 g/mol . . This compound is characterized by the presence of a benzo[B]thiophene ring system with a methylamine group attached at the 6th position and a 1,1-dioxide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine can be achieved through various synthetic routes. One common method involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[B]thiophene 1,1-dioxides . This method provides high yields and excellent enantioselectivities, making it an efficient approach for producing chiral 2,3-dihydrobenzo[B]thiophene 1,1-dioxides .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: (1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the benzo[B]thiophene ring and the methylamine group.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogenation catalysts such as Rhodium (Rh) for asymmetric hydrogenation . Other reagents may include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, asymmetric hydrogenation can yield chiral 2,3-dihydrobenzo[B]thiophene 1,1-dioxides with high enantioselectivity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine include other benzo[B]thiophene derivatives such as 2,3-dihydrobenzo[B]thiophene 1,1-dioxides . These compounds share structural similarities but may differ in their functional groups and specific biological activities.

Uniqueness: The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-6-7-1-2-8-3-4-13(11,12)9(8)5-7/h1-2,5H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRFVMUJNYMFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C1C=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401191298
Record name Benzo[b]thiophene-6-methanamine, 2,3-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401191298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-44-5
Record name Benzo[b]thiophene-6-methanamine, 2,3-dihydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene-6-methanamine, 2,3-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401191298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A hydrogenation par vessel was charged with 1,1-dioxo-1H-benzo[b]thiophene-6-carbonitrile (0.30 g, 1.57 mmol), ethanol (25 mL) and palladium hydroxide (66 mg). The vessel was put on a shaker under hydrogen at 40 Psi for 5 h. The reaction mixture was filtered through Celite and the filter cake was washed with methanol. The filtrate was concentrated to get the product as a white solid.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
66 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine
Reactant of Route 2
(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine
Reactant of Route 3
(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine
Reactant of Route 4
(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine
Reactant of Route 5
(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine
Reactant of Route 6
(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine

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